2,4-Dibromo-1-tert-butoxybenzene

Descripción

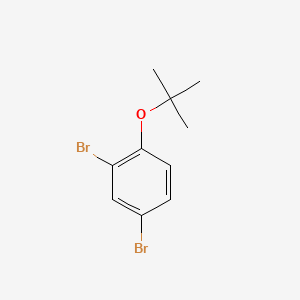

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZCQTTXZQWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682192 | |

| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-70-8 | |

| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2,4 Dibromo 1 Tert Butoxybenzene and Structural Analogues

Regioselective Halogenation Approaches for Alkoxybenzenes

The tert-butoxy (B1229062) group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This inherent directing effect is a cornerstone of synthetic strategies starting from tert-butoxybenzene (B1293632). However, the steric bulk of the tert-butoxy group also plays a significant role in determining the regiochemical outcome of halogenation reactions.

Electrophilic Aromatic Bromination under Controlled Conditions

The direct bromination of tert-butoxybenzene is a primary route to introduce bromine atoms onto the aromatic ring. Due to the activating nature of the tert-butoxy group, this reaction proceeds readily. However, controlling the reaction to achieve the desired 2,4-dibromo substitution pattern requires careful selection of the brominating agent and reaction conditions to manage selectivity and prevent over-bromination.

The tert-butoxy group directs incoming electrophiles to the ortho and para positions. The para position is electronically favored and sterically less hindered, making 4-bromo-1-tert-butoxybenzene the major monosubstitution product. The second bromination then occurs at one of the ortho positions activated by the tert-butoxy group, leading to the desired 2,4-dibromo-1-tert-butoxybenzene.

Kinetic studies on the aqueous bromination of various alkoxybenzenes have shown that the reactivity and regioselectivity are influenced by both electronic and steric effects. While the tert-butoxy group is a strong electronic activator, its steric bulk can disfavor substitution at the ortho position compared to less hindered alkoxy groups like ethoxy. vaia.commasterorganicchemistry.com The ratio of para to ortho substitution (p/o) is a key parameter in these reactions. For tert-butoxybenzene, this ratio can be influenced by the specific brominating species in solution. nsf.gov For instance, different brominating agents can exhibit varying degrees of steric sensitivity.

| Brominating Agent/System | Substrate | Key Findings |

| Aqueous Bromine | tert-Butoxybenzene | Reactivity is lower compared to ethoxy- and isopropoxybenzene (B1215980) due to steric hindrance. The para position is the primary site of initial bromination. vaia.commasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) / Silica Gel | Activated Aromatics | This system is known to provide good regioselectivity in electrophilic brominations, often favoring the para isomer. mdpi.com |

| N-Bromosuccinimide (NBS) / Acetonitrile (B52724) | Activated Arenes | The use of acetonitrile as a solvent can enhance the polarization of the N-Br bond in NBS, leading to increased reaction rates and high para-regioselectivity. wku.edu |

Controlling reaction parameters such as temperature is also crucial. Lower temperatures generally enhance selectivity, favoring the thermodynamically more stable para-substituted product in the initial substitution. mdpi.com Subsequent bromination to the 2,4-dibromo product requires forcing conditions, which must be optimized to maximize the yield of the desired isomer and minimize the formation of other polybrominated species.

Directed ortho-Metallation (DoM) and Subsequent Halogenation Pathways

Directed ortho-metalation (DoM) offers an alternative, highly regioselective method for the introduction of a bromine atom at the position ortho to the tert-butoxy group. mdpi.com In this strategy, the heteroatom of the directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install a bromine atom exclusively at the 2-position.

The tert-butoxy group is considered a moderately effective directing metalation group (DMG). orgsyn.org The process involves treating tert-butoxybenzene with a strong base, typically an alkyllithium such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and direct the lithiation.

Once 2-bromo-1-tert-butoxybenzene is formed, the introduction of the second bromine atom at the 4-position can be achieved through a standard electrophilic aromatic substitution. The ring is still activated by the powerful ortho-, para-directing tert-butoxy group, and the now-present bromine atom will also direct an incoming electrophile to its para position (C4). This makes the subsequent bromination highly regioselective for the desired 4-position.

Installation of the tert-Butoxy Moiety

Another key synthetic challenge is the formation of the aryl tert-butyl ether linkage. This can be accomplished either before or after the bromination steps, each approach having distinct advantages and limitations.

Etherification of Phenolic Precursors with tert-Butylating Reagents

The most direct conceptual route to installing the tert-butoxy group is the etherification of a corresponding phenol (B47542). For the synthesis of this compound, this would involve the tert-butylation of 2,4-dibromophenol (B41371).

However, the classic Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is generally not feasible for preparing tert-butyl ethers. masterorganicchemistry.combyjus.com The reaction of a phenoxide with tert-butyl bromide or iodide would lead almost exclusively to elimination (E2) to form isobutylene (B52900), as the sterically hindered tertiary halide prevents the required backside attack for Sₙ2, and the phenoxide acts as a base. vaia.combyjus.com

Alternative methods for the tert-butylation of phenols are therefore employed:

Acid-Catalyzed Alkylation with Isobutylene: Phenols can be alkylated with isobutylene gas or a liquid precursor like tert-butyl alcohol or methyl tert-butyl ether (MTBE) in the presence of a strong acid catalyst. orgsyn.orgwikipedia.org This reaction proceeds via the formation of a tert-butyl cation, which then undergoes electrophilic attack on the phenol. For an unbrominated phenol, this typically leads to alkylation on the ring (Friedel-Crafts alkylation) in addition to O-alkylation. wikipedia.org However, for a deactivated substrate like 2,4-dibromophenol, O-alkylation can become more competitive.

Reaction with tert-Butylating Agents: Reagents like tert-butyl perbenzoate have been used to prepare phenyl tert-butyl ether from phenylmagnesium bromide. orgsyn.org Another approach involves the use of di-tert-butyl dicarbonate (B1257347) under specific catalytic conditions.

Application of Phase Transfer Catalysis in Aryl tert-Butyl Ether Formation

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.com This method can be particularly useful for ether synthesis. In the context of preparing aryl tert-butyl ethers, PTC can facilitate the reaction between a phenoxide salt (dissolved in the aqueous phase) and a tert-butylating agent (in the organic phase).

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the phenoxide anion from the aqueous phase into the organic phase. nih.gov This "naked" anion is highly nucleophilic in the aprotic organic environment, which can enhance the rate of O-alkylation. While the challenge of elimination with tertiary halides remains, PTC can improve the efficiency of etherification with less sterically hindered alkylating agents and can be optimized for more challenging substrates. byjus.com The use of solid-liquid PTC, where a solid salt of the phenoxide is used, can also be advantageous. youtube.com

Multi-Step Synthesis Design and Optimization

Route A: Bromination followed by Etherification

Bromination of Phenol: Phenol is first dibrominated to yield 2,4-dibromophenol. This reaction is generally high-yielding.

Etherification: The resulting 2,4-dibromophenol is then O-alkylated to introduce the tert-butoxy group.

Advantages: This route precisely controls the positions of the bromine atoms from the start.

Challenges: As discussed in section 2.2.1, the etherification of the deactivated and sterically hindered 2,4-dibromophenol with a tert-butyl group is challenging and cannot be accomplished via a standard Williamson synthesis. It requires specialized methods like acid-catalyzed reaction with isobutylene, which must be carefully optimized to favor O-alkylation over potential side reactions.

Route B: Etherification followed by Bromination

Etherification of Phenol: Phenol is first converted to tert-butoxybenzene.

Dibromination: The tert-butoxybenzene is then subjected to electrophilic bromination to introduce the two bromine atoms.

Advantages: The initial etherification of phenol is often more straightforward than that of a substituted phenol.

Challenges: The tert-butoxy group is a powerful activating group, which can make the subsequent bromination difficult to control. There is a risk of over-bromination, leading to tri- or tetra-brominated products. Achieving high selectivity for the 2,4-dibromo isomer requires careful control of stoichiometry, temperature, and the choice of brominating agent to manage the high reactivity of the tert-butoxybenzene ring. nsf.gov

The optimal synthetic strategy depends on the available reagents, the scalability of the reactions, and the ease of purification of the intermediates and the final product.

Green Chemistry Considerations in Synthesis Development

The development of synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jocpr.com These principles focus on aspects such as atom economy, the use of less hazardous reagents, and the minimization of waste, particularly through the selection of environmentally benign solvents or the adoption of solvent-free conditions. jocpr.comacsgcipr.org

The bromination of aromatic compounds, a crucial step in the synthesis of this compound, traditionally involves reagents and conditions that are now being re-evaluated for their environmental impact. cambridgescholars.com The use of molecular bromine (Br₂), for instance, poses significant health and safety risks due to its toxicity and high reactivity. nih.gov Green chemistry encourages the use of alternative, safer brominating agents. cambridgescholars.com One such class of reagents is the organic ammonium tribromides, such as tetrabutylammonium tribromide (TBATB), which are solids and therefore easier and safer to handle than liquid bromine. acgpubs.org These reagents can be used in solvent-free conditions, further enhancing the green credentials of the synthetic process. acgpubs.org Another approach to mitigate the hazards of using molecular bromine is its in situ generation in a continuous flow reactor, which avoids the storage and handling of large quantities of this hazardous substance. nih.gov

The choice of solvent is another critical factor in the environmental footprint of a synthesis. Many traditional organic solvents are volatile, flammable, and/or toxic. Green chemistry promotes the use of safer alternatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a more environmentally friendly option compared to solvents like tetrahydrofuran. sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another green solvent alternative that is more stable and less prone to forming peroxides. sigmaaldrich.com The ideal scenario from a green chemistry perspective is to conduct reactions under solvent-free conditions , which can be achieved through techniques like mechanochemical synthesis using a ball mill or by heating the neat reactants. acgpubs.orgmdpi.com For the synthesis of the tert-butoxy group, a solvent-free method for the preparation of tert-butyl ethers using tert-butyl bromide in the presence of a reusable catalyst has been reported, offering a greener pathway to this key structural motif. sci-hub.se

The following table summarizes key green chemistry considerations and their application in the synthesis of brominated tert-butoxybenzenes.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. jocpr.com | Minimizes waste generation, increases process efficiency. |

| Use of Safer Reagents | Replacing hazardous brominating agents like molecular bromine with alternatives such as N-bromosuccinimide (NBS) or organic ammonium tribromides (e.g., TBATB). cambridgescholars.comacgpubs.org | Reduces health and safety risks for researchers, minimizes environmental contamination. |

| Greener Solvents | Employing environmentally benign solvents like 2-MeTHF or CPME, or using water as a solvent where possible. sigmaaldrich.com | Reduces volatile organic compound (VOC) emissions, lowers toxicity and flammability hazards. |

| Solvent-Free Conditions | Conducting reactions without a solvent, for example, by using mechanochemistry (ball milling) or by heating the neat reactants. acgpubs.orgmdpi.com | Eliminates solvent waste, can lead to shorter reaction times and simpler work-up procedures. |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric quantities. | Reduces waste, can enhance reaction selectivity and efficiency. |

By integrating these green chemistry principles into the design of synthetic methodologies, the production of this compound and its structural analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 1 Tert Butoxybenzene

Cross-Coupling Reactions of Aryl Bromides

The carbon-bromine bonds in 2,4-dibromo-1-tert-butoxybenzene serve as versatile handles for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic and steric environment of the two bromine atoms. The bromine at the 4-position is generally more reactive towards oxidative addition to a palladium(0) catalyst due to its less sterically hindered environment compared to the bromine at the 2-position, which is flanked by the bulky tert-butoxy (B1229062) group.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Negishi Couplings)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with the aryl bromide in the presence of a palladium catalyst and a base. For this compound, selective mono-coupling at the C-4 position is generally expected under carefully controlled conditions. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Moderate to High | General |

| Alkylboronic acid | PdCl₂(dppf) | K₃PO₄ | THF | 70-90 | Moderate | General |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to occur preferentially at the C-4 position. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-80 | Good to Excellent | General |

| Terminal Alkyne (Copper-free) | Pd(OAc)₂ / Ligand | Base (e.g., DBU) | Acetonitrile (B52724) | 25-100 | Good | General |

This table illustrates general conditions for Sonogashira couplings; specific experimental data for this compound is limited.

Negishi Coupling: This coupling reaction utilizes an organozinc reagent as the coupling partner. The Negishi coupling is known for its high functional group tolerance and reactivity. The less hindered C-4 bromine of this compound would be the expected site of initial reaction.

This table outlines typical Negishi coupling conditions; specific examples with this compound are not prevalent in the literature.

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, Ullmann-Type Couplings)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The reaction is highly versatile, accommodating a wide range of amines. For this compound, mono-amination at the C-4 position can be achieved with careful control of stoichiometry and reaction conditions. The bulky tert-butoxy group can influence the rate and efficiency of the coupling, particularly at the ortho C-2 position. wikipedia.orgacsgcipr.org

| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Primary or Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 | Good to Excellent | wikipedia.orgbeilstein-journals.org |

This table shows general conditions for Buchwald-Hartwig amination; specific data for this compound is not extensively reported.

Ullmann-Type Couplings: These copper-catalyzed reactions can be used to form carbon-oxygen or carbon-nitrogen bonds. While palladium-catalyzed methods are often preferred for their milder conditions, Ullmann couplings provide a valuable alternative, particularly for certain substrates. The reaction with this compound would likely require forcing conditions, and regioselectivity could be a challenge.

Organometallic Transformations via Halogen-Metal Exchange

The bromine atoms of this compound can be exchanged with metals to form reactive organometallic intermediates, which can then be trapped with various electrophiles.

Formation of Aryllithium and Grignard Reagents

Aryllithium Reagents: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to halogen-metal exchange. The regioselectivity of this exchange is influenced by both steric and electronic factors. The bromine at the 4-position is generally more susceptible to exchange due to less steric hindrance. However, the tert-butoxy group is a known ortho-directing group for metallation, which could favor exchange at the C-2 position under certain conditions, although this is less likely to be the dominant pathway due to the steric bulk. uwindsor.ca

Grignard Reagents: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal. wikipedia.orgbyjus.commasterorganicchemistry.com For this compound, the formation of a mono-Grignard reagent is expected to occur preferentially at the more accessible C-4 position. The resulting organomagnesium species can then be used in a variety of subsequent reactions.

Stereoelectronic Influence of the tert-Butoxy Group on Reactivity

The tert-butoxy group exerts a significant stereoelectronic influence on the reactivity of the this compound molecule.

Steric Hindrance: The bulky tert-butyl group sterically shields the C-2 bromine atom, making it less accessible to catalysts and reagents. This steric hindrance is a key factor in achieving regioselective reactions at the C-4 position.

Electronic Effects: The tert-butoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. This can influence the rate of oxidative addition in palladium-catalyzed reactions and the stability of organometallic intermediates. In the case of ortho-lithiation, the oxygen atom can act as a directing group, although this effect is often overridden by the steric bulk of the tert-butyl group. uwindsor.ca

Reactivity of the tert-Butoxy Functional Group

The tert-butoxy group in this compound is generally stable under many cross-coupling and organometallic reaction conditions. However, it can be cleaved under certain acidic or thermal conditions to yield the corresponding phenol (B47542). This cleavage can be a deliberate synthetic step to unmask a hydroxyl group after the desired modifications have been made at the bromine positions. Palladium-catalyzed methods for the formation of aryl tert-butyl ethers from aryl halides have been developed, and the reverse reaction, the cleavage of the ether, can also be relevant under specific catalytic conditions. nih.govorganic-chemistry.orgacs.org The stability of the tert-butoxy group is an important consideration when planning multi-step synthetic sequences.

Acid-Catalyzed and Thermal Cleavage Reactions

The tert-butoxy group in this compound is susceptible to cleavage under both acidic and thermal conditions, primarily leading to the formation of 2,4-dibromophenol (B41371).

Acid-Catalyzed Cleavage:

In the presence of strong acids such as hydrobromic acid (HBr) or trifluoroacetic acid, the ether linkage is readily cleaved. The reaction proceeds via a mechanism that is initiated by the protonation of the ether oxygen. chemguide.co.uk This protonation makes the tert-butoxy group a good leaving group in the form of tert-butanol. The subsequent step involves the departure of the stable tert-butyl carbocation, which is an SN1-type process favored by the tertiary nature of the carbocation. google.com The carbocation is then typically trapped by a nucleophile or undergoes elimination to form isobutylene (B52900). The primary product of this reaction is 2,4-dibromophenol.

The general mechanism can be outlined as follows:

Protonation of the ether oxygen by the acid catalyst.

Unimolecular cleavage of the carbon-oxygen bond to form 2,4-dibromophenol and a stable tert-butyl carbocation.

Reaction of the tert-butyl carbocation, either through elimination to yield isobutylene or reaction with a nucleophile.

Table 1: Products of Acid-Catalyzed Cleavage of this compound

| Reagent | Product(s) | Mechanism |

| HBr (aq) | 2,4-Dibromophenol, tert-Butyl bromide | SN1 |

| Trifluoroacetic Acid | 2,4-Dibromophenol, Isobutylene | E1 |

Thermal Cleavage:

While specific studies on the thermal decomposition of this compound are not extensively documented, the thermal behavior of related brominated aromatic compounds and ethers suggests that decomposition would occur at elevated temperatures. cetjournal.itmdpi.comnih.gov The primary decomposition pathway is expected to be the cleavage of the aryl-oxygen bond or the tert-butyl-oxygen bond. Cleavage of the O-C(CH₃)₃ bond would lead to the formation of a 2,4-dibromophenoxy radical and a tert-butyl radical. The ultimate products would likely include 2,4-dibromophenol and isobutylene, arising from hydrogen abstraction and radical disproportionation, respectively. The thermal stability of brominated butyl rubber, for instance, shows decomposition starting around 230°C with the cleavage of C-Br bonds, followed by the main chain degradation at higher temperatures. nih.gov

Nucleophilic Displacement at the tert-Butyl Carbon

Nucleophilic displacement at the tert-butyl carbon of this compound is a challenging reaction. Direct SN2 attack by a nucleophile is sterically hindered by the bulky tert-butyl group. However, under conditions that favor an SN1 mechanism, such as in the presence of a strong acid to facilitate the departure of the 2,4-dibromophenol leaving group (as its protonated form), nucleophilic substitution can occur at the resulting tert-butyl carbocation.

For example, reaction with a halide nucleophile (e.g., from HBr or HCl) in an acidic medium would lead to the formation of the corresponding tert-butyl halide alongside 2,4-dibromophenol. The reaction of amines as nucleophiles with halogenoalkanes is a well-established process, but for tertiary systems like the tert-butyl group, these reactions are more complex and often lead to mixtures of products, including those from elimination pathways. chemguide.co.ukchemguide.co.uk

Further Electrophilic Aromatic Substitution Studies on the Dibrominated System

The benzene (B151609) ring of this compound is already substituted with one activating group (tert-butoxy) and two deactivating, yet ortho-, para-directing groups (bromo). The tert-butoxy group is a strong activating group due to the resonance donation of its oxygen lone pairs. The bromine atoms are deactivating due to their inductive electron withdrawal but direct incoming electrophiles to the ortho and para positions.

In this substituted system, the directing effects of the substituents must be considered. The powerful activating and ortho-, para-directing nature of the tert-butoxy group will dominate. nsf.gov The available positions for further substitution are C3, C5, and C6.

Position C6: Ortho to the tert-butoxy group and meta to the C4-bromo group. This position is electronically favored due to the strong activation by the tert-butoxy group.

Position C5: Meta to the tert-butoxy group and ortho to the C4-bromo and meta to the C2-bromo group. This position is less favored.

Position C3: Ortho to both the C2-bromo and C4-bromo groups and meta to the tert-butoxy group. This position is also less favored.

Therefore, further electrophilic aromatic substitution, such as nitration or halogenation, is expected to occur predominantly at the C6 position. For example, nitration with nitric acid and sulfuric acid would be expected to yield 2,4-dibromo-6-nitro-1-tert-butoxybenzene as the major product. minia.edu.eg It is important to note that harsh reaction conditions could lead to the cleavage of the tert-butoxy group.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,4-Dibromo-6-nitro-1-tert-butoxybenzene |

| Bromination | Br₂, FeBr₃ | 1,2,4-Tribromo-5-tert-butoxybenzene |

Reactions Involving Benzyne (B1209423) Intermediates

The presence of bromine atoms on the aromatic ring allows for the potential generation of a benzyne intermediate under strong basic conditions. Treatment of this compound with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, could lead to the formation of a benzyne. google.com

Two possible benzyne intermediates could be formed through the elimination of HBr:

3-Bromo-5-tert-butoxybenzyne: Formed by deprotonation at C3 followed by elimination of the C4-bromide.

3-Bromo-5-tert-butoxybenzyne: Formed by deprotonation at C5 followed by elimination of the C4-bromide.

4-Bromo-6-tert-butoxybenzyne: Formed by deprotonation at C5 followed by elimination of the C6 hydrogen and C5 bromine is not possible as there is no bromine at C5. A benzyne could form from deprotonation at C3 and loss of the C2-bromide, or deprotonation at C5 and loss of the C4-bromide.

The subsequent trapping of this highly reactive intermediate with a nucleophile or a diene would lead to a variety of substituted aromatic products. For instance, reaction with ammonia (B1221849) would be expected to yield a mixture of aminodibromotert-butoxybenzenes. The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne would be influenced by the electronic effects of the remaining bromo and tert-butoxy substituents.

Photochemical Reactivity and Transformations

The photochemical reactivity of this compound has not been specifically detailed in the available literature. However, aryl halides are known to undergo photolytic cleavage of the carbon-halogen bond to form aryl radicals. Irradiation of this compound with UV light could potentially lead to the homolytic cleavage of one of the C-Br bonds, generating a bromophenyl radical. This reactive species could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other molecules in the medium. The presence of the tert-butoxy group might also influence the photochemical behavior, potentially leading to photo-Fries type rearrangements or cleavage of the ether linkage under certain conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,4-Dibromo-1-tert-butoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the chemical environment of the hydrogen atoms. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically distinct and would likely appear as a set of coupled multiplets. The proton adjacent to the tert-butoxy (B1229062) group and flanked by two bromine atoms (at C3) would be the most deshielded. The other two aromatic protons would also show characteristic splitting patterns based on their coupling with each other. The tert-butyl group would exhibit a sharp singlet in the upfield region, integrating to nine protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing bromine atoms and the electron-donating tert-butoxy group. The carbon atom of the tert-butyl group attached to the oxygen will appear at a characteristic downfield shift, while the three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal at a more upfield position.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY: This experiment would establish the correlations between coupled protons, helping to trace the connectivity within the aromatic spin system.

HSQC/HMQC: This would reveal the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC: This powerful technique would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for confirming the substitution pattern on the benzene ring and the connection of the tert-butoxy group. For instance, correlations between the tert-butyl protons and the aromatic carbon attached to the oxygen would be expected.

A summary of the predicted NMR data is presented in the interactive table below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 7.6 | d | 1H | Ar-H |

| ¹H | ~ 7.3 | dd | 1H | Ar-H |

| ¹H | ~ 7.0 | d | 1H | Ar-H |

| ¹H | ~ 1.3 | s | 9H | -C(CH₃)₃ |

| ¹³C | ~ 150 | s | - | Ar-C-O |

| ¹³C | ~ 135 | s | - | Ar-C-Br |

| ¹³C | ~ 132 | d | - | Ar-CH |

| ¹³C | ~ 120 | s | - | Ar-C-Br |

| ¹³C | ~ 118 | d | - | Ar-CH |

| ¹³C | ~ 115 | d | - | Ar-CH |

| ¹³C | ~ 80 | s | - | -O-C(CH₃)₃ |

| ¹³C | ~ 29 | q | - | -C(CH₃)₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₀H₁₂Br₂O), HRMS would provide an experimental mass that can be compared to the calculated theoretical mass. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular ion peaks would be observed at m/z values corresponding to [M], [M+2], and [M+4] with relative intensities of approximately 1:2:1. The exact mass measurement from HRMS would allow for the unambiguous confirmation of the elemental composition.

| Ion | Calculated m/z | Relative Abundance |

| [C₁₀H₁₂⁷⁹Br₂O]⁺ | 305.9309 | ~50% |

| [C₁₀H₁₂⁷⁹Br⁸¹BrO]⁺ | 307.9289 | ~100% |

| [C₁₀H₁₂⁸¹Br₂O]⁺ | 309.9268 | ~50% |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group would appear just below 3000 cm⁻¹. The C-O-C stretching vibration of the ether linkage is anticipated to produce a strong band in the 1250-1000 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ range. The C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-Br bonds would also be expected to give a characteristic Raman signal. The non-polar tert-butyl group vibrations should also be visible.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Stretch | 1250-1000 | IR |

| C-Br Stretch | < 800 | IR, Raman |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other dibromo-alkoxybenzene derivatives, can provide significant insights into its likely solid-state conformation and intermolecular interactions. researchgate.net

Analysis of Molecular Conformation and Torsion Angles

Based on related structures, the benzene ring in this compound is expected to be planar. The tert-butoxy group, due to its steric bulk, will likely adopt a conformation that minimizes steric hindrance with the adjacent bromine atom and the aromatic ring. This would involve specific torsion angles around the C(aromatic)-O and O-C(tert-butyl) bonds. In similar structures, the alkoxy chains often adopt extended conformations. researchgate.net

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

The presence of two bromine atoms in the molecule makes it a prime candidate for engaging in halogen bonding in the solid state. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal lattice of this compound, several types of intermolecular interactions are plausible:

C-Br···π Interactions: The bromine atoms could interact with the electron-rich π-system of the benzene rings of neighboring molecules. researchgate.net

C-H···Br Interactions: Hydrogen atoms from the tert-butyl group or the aromatic ring could form weak hydrogen bonds with the bromine atoms of adjacent molecules. researchgate.net

Br···Br Interactions: Interactions between the bromine atoms of different molecules are also possible. researchgate.net

The interplay of these interactions would dictate the final three-dimensional arrangement of the molecules in the crystal.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important method for elucidating the electronic structure and energetics of brominated aromatic compounds. For molecules similar to 2,4-Dibromo-1-tert-butoxybenzene, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are used to determine optimized geometries and electronic properties. researchgate.net

These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related brominated aromatic compounds, C-Br bond lengths have been theoretically predicted and show good correlation with experimental X-ray diffraction data. researchgate.net The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can also be mapped, providing insights into the molecule's reactivity and electronic transitions. The energy difference between HOMO and LUMO is particularly important as it relates to the chemical stability and reactivity of the molecule.

Conformational Analysis and Steric Hindrance Assessment

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in this compound and how this arrangement influences its stability and properties. The presence of the bulky tert-butyl group introduces significant steric hindrance, which plays a dominant role in determining the preferred conformation.

The tert-butyl group is known to have a strong preference for the equatorial position in cyclic systems to minimize steric strain. libretexts.orgpearson.com In the case of this compound, the rotational barrier around the C-O bond connecting the tert-butoxy (B1229062) group to the benzene (B151609) ring is a key factor. The interaction between the tert-butyl group and the bromine atoms on the ring will dictate the most stable rotational isomer.

Computational methods can be employed to perform a potential energy surface scan by systematically rotating the tert-butoxy group. This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The relative energies of these conformers provide information on their population at a given temperature. Generally, the conformer that minimizes the steric repulsion between the bulky tert-butyl group and the adjacent bromine atom at position 2 will be the most stable. libretexts.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which involves locating the transition state structure.

Furthermore, computational studies can elucidate the role of catalysts and the influence of substituents on the reaction mechanism and kinetics. For instance, the electronic properties of the benzene ring, as influenced by the tert-butoxy and bromine substituents, can be analyzed to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, this includes predicting its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that, when compared to experimental spectra, aid in the assignment of signals to specific atoms in the molecule. researchgate.net Similarly, the vibrational frequencies and their corresponding intensities can be calculated and compared with an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. researchgate.net

UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can help in understanding the nature of the electronic excitations and how they are influenced by the substituents on the benzene ring. The agreement between predicted and experimental spectroscopic data serves as a strong validation of the computational methodology used. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase DFT calculations provide fundamental insights, molecular dynamics (MD) simulations can be used to study the behavior of this compound in the solution phase. MD simulations model the explicit interactions of the solute molecule with a large number of solvent molecules over time, providing a dynamic picture of its behavior.

These simulations can be used to investigate solvation effects on the conformational preferences of this compound. The presence of a solvent can influence the relative energies of different conformers and the rotational barriers between them. MD simulations can also provide information on the local solvent structure around the solute molecule and the dynamics of solvent-solute interactions.

Furthermore, MD simulations can be used to calculate various properties such as diffusion coefficients and radial distribution functions, which characterize the translational motion and local ordering of the molecules in solution. This information is valuable for understanding the macroscopic properties of solutions containing this compound.

Applications As a Synthetic Building Block in Advanced Chemical Research

Precursor in the Synthesis of π-Conjugated Materials for Organic Electronics

2,4-Dibromo-1-tert-butoxybenzene serves as a fundamental building block in the creation of π-conjugated materials, which are essential for the advancement of organic electronics. These materials form the basis of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. sigmaaldrich.com The presence of two bromine atoms allows for sequential, selective chemical reactions, enabling the construction of complex, extended π-systems.

Development of Poly(p-phenylene)s and Poly(phenylene vinylene)s

The synthesis of poly(p-phenylene)s (PPPs) and poly(phenylene vinylene)s (PPVs) often utilizes brominated aromatic compounds as key starting materials. dtic.mil While direct polymerization of di-lithiated species derived from dibromobenzenes can be employed, the use of functionalized monomers like this compound allows for more controlled polymerization processes, such as Suzuki and Stille couplings. These methods enable the synthesis of well-defined PPPs and PPVs with tailored properties. rsc.orgresearchgate.net The tert-butoxy (B1229062) group can enhance the solubility of the resulting polymers, facilitating their processing and characterization.

For instance, in Suzuki polycondensation, a dibromo-monomer can be coupled with a diboronic acid or ester in the presence of a palladium catalyst to form the polymer chain. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high molecular weight polymers with low polydispersity. researchgate.net

| Polymer Type | Key Monomer Type | Polymerization Method |

| Poly(p-phenylene) (PPP) | Dibromobenzene derivatives | Suzuki Polycondensation |

| Poly(phenylene vinylene) (PPV) | Dibromobenzene derivatives | Heck or Horner-Wadsworth-Emmons reactions |

Fabrication of Thiophene-Phenylene Co-oligomers

Thiophene-phenylene co-oligomers are a class of organic semiconductors that exhibit excellent electronic and optical properties. rsc.org The strategic combination of thiophene (B33073) and phenylene units within the same molecule allows for fine-tuning of the material's energy levels and charge transport characteristics. rsc.org this compound can be used as the phenylene-containing building block in the synthesis of these co-oligomers.

Through sequential cross-coupling reactions, such as Suzuki or Stille couplings, the bromine atoms on the benzene (B151609) ring can be selectively replaced with thiophene units. This step-wise approach allows for precise control over the final structure of the co-oligomer, including the number and position of the thiophene rings. This control is critical for achieving desired properties in the resulting organic electronic devices. rsc.orgnih.gov

Role in Organic Semiconductor and Optoelectronic Device Development

The unique electronic properties of materials derived from this compound make them highly suitable for applications in organic semiconductors and optoelectronic devices. sigmaaldrich.com The ability to create well-defined π-conjugated systems allows for the development of materials with high charge carrier mobilities and efficient light emission. sigmaaldrich.com

For example, polymers and oligomers incorporating the 1-tert-butoxy-2,4-phenylene unit can be used as the active layer in OFETs, where they facilitate the transport of charge carriers. rsc.org In OLEDs, these materials can function as the emissive layer, converting electrical energy into light. The tert-butoxy group can also influence the solid-state packing of the molecules, which in turn affects the performance of the final device.

Intermediate in Complex Natural Product and Bioactive Molecule Synthesis

Bromoarenes are valuable precursors in the synthesis of a wide array of target compounds, serving as key intermediates in the creation of numerous natural products and bioactive materials. nih.gov The strategic placement of bromine atoms on an aromatic ring, as seen in this compound, provides reactive handles for the construction of complex molecular architectures. nih.govrsc.org

The synthesis of meroterpenes, a class of natural products with a mixed biosynthetic origin, often involves the assembly of complex carbocyclic frameworks. nih.gov While direct use of this compound in a specific named natural product synthesis is not explicitly detailed in the provided results, the principles of using substituted bromobenzenes as key building blocks are well-established in the field. The tert-butoxy group can act as a protecting group for a phenol (B47542), which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl group. This strategy is commonly employed in the total synthesis of complex molecules where controlling the reactivity of different functional groups is paramount. nih.gov

Scaffold for the Design and Synthesis of Novel Ligands in Catalysis

The rigid phenyl ring of this compound provides an excellent scaffold for the design and synthesis of novel ligands, particularly for transition metal catalysis. The two bromine atoms can be substituted with various coordinating groups to create bidentate or monodentate ligands with specific steric and electronic properties.

Creation of Sterically Congested Phosphorus-Based Compounds

The presence of the bulky tert-butoxy group on the benzene ring makes this compound an ideal starting material for the synthesis of sterically hindered phosphorus-based ligands. These bulky ligands are crucial in many catalytic reactions as they can influence the selectivity and activity of the metal center.

By reacting this compound with sources of phosphorus, such as phosphines or phosphites, through reactions like lithium-halogen exchange followed by quenching with a phosphorus electrophile, sterically congested phosphine (B1218219) ligands can be prepared. The tert-butoxy group, positioned ortho to one of the bromine atoms, exerts significant steric hindrance, which can be beneficial in creating a specific coordination environment around a metal catalyst. This steric bulk can, for example, promote reductive elimination or prevent catalyst deactivation pathways. While a direct synthesis of a specific named ligand from this exact precursor is not detailed, the synthetic strategies for creating bulky ligands from similar substituted aromatics are widely documented. rsc.org

Applications in Homogeneous and Heterogeneous Catalytic Systems

While direct catalytic applications of this compound are not widely reported, its structure is archetypal for precursors used in modern catalytic science. Bromoarenes are fundamental coupling partners in a vast number of palladium-catalyzed reactions that form the bedrock of modern organic synthesis. The two bromine atoms on the benzene ring position this molecule as a potential monomer or cross-linking agent in polymerization reactions or as a scaffold for the synthesis of more complex molecules.

The presence of bromine atoms allows for participation in seminal cross-coupling reactions, which are central to both homogeneous and heterogeneous catalysis:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds.

Heck-Mizoroki Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

Stille Coupling: Reaction with organotin compounds.

Through these transformations, this compound could be used to synthesize complex ligands for metal catalysts or to be incorporated into metal-organic frameworks (MOFs). The tert-butoxy group can be cleaved under acidic conditions to reveal a phenol, adding another layer of functionality for catalyst design or surface anchoring in heterogeneous systems. The differential reactivity of the two C-Br bonds (ortho and para to the bulky ether group) could potentially be exploited for sequential, selective functionalization under carefully controlled catalytic conditions.

Strategic Chemical Intermediate in Medicinal Chemistry Research

In medicinal chemistry, the introduction of substituted phenyl rings is a common strategy for modulating the pharmacological profile of a lead compound. Dibrominated compounds like this compound serve as valuable starting materials for building complex molecular architectures.

The core utility of this compound would be as a scaffold to be elaborated via the catalytic cross-coupling reactions mentioned previously. For instance, one bromine could be replaced with a pharmacologically active heterocycle via a Suzuki coupling, and the other could be converted to an amino group via a Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the central benzene ring to optimize drug-target interactions.

The tert-butoxy group serves two main purposes in this context:

Solubility Enhancement: The bulky, lipophilic group can increase the solubility of the intermediate in organic solvents commonly used for synthesis.

Protecting Group: It masks the phenolic hydroxyl group, which could otherwise interfere with certain reaction conditions. The phenol can be deprotected in a later synthetic step to act as a hydrogen bond donor, a key interaction in many biological systems.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, the synthetic strategies it enables are fundamental to drug discovery programs.

Development of Electrochemically Active Materials

Dibromoaromatic compounds are crucial monomers for the synthesis of conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). These materials derive their function from the extended π-conjugation along the polymer backbone.

Poly(p-phenylenevinylene) (PPV) and poly(p-phenylene) (PPP) derivatives are classes of polymers often synthesized from dibrominated precursors. This compound could theoretically be used in polycondensation reactions like the Suzuki or Stille couplings to create novel phenylene-based polymers. The tert-butoxy substituent would impart significant solubility to the resulting polymer, a critical property for solution-based processing and device fabrication.

The electronic properties of such a polymer would be influenced by the substitution pattern. After polymerization, the tert-butoxy groups could potentially be removed to yield a poly(hydroxyphenylene) derivative, which would have different electronic and physical properties and could be further functionalized. The electrochemical behavior, including oxidation and reduction potentials (which determine the HOMO and LUMO energy levels), and the optical properties, such as the band gap, would be of primary interest.

Below is a hypothetical data table illustrating the kind of properties that would be investigated for a polymer derived from this monomer.

| Property | Hypothetical Value for a Polymer from this compound |

| HOMO Energy Level | -5.4 eV |

| LUMO Energy Level | -2.8 eV |

| Electrochemical Band Gap | 2.6 eV |

| Optical Band Gap (Film) | 2.8 eV |

| Thermal Decomposition (TGA) | >300 °C |

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthesis Strategies for Aryl Bromides

The synthesis of aryl bromides, including 2,4-Dibromo-1-tert-butoxybenzene, is undergoing a green revolution. Traditional methods often rely on hazardous reagents like molecular bromine, prompting the development of more sustainable alternatives. nih.govacsgcipr.org The focus is on improving atom economy, reducing waste, and using less hazardous materials. acs.orgresearchgate.net

Key green strategies being developed include:

Oxidative Bromination: This "green" approach utilizes bromide salts (like NaBr) in conjunction with an oxidant. nih.govorganic-chemistry.org Aerobic bromination, using air as the oxidant, is particularly promising, though challenges in substrate scope and selectivity are still being addressed. nih.gov

Alternative Brominating Agents: N-bromosuccinimide (NBS) is a widely used alternative to liquid bromine. nih.govorganic-chemistry.org Current research aims to pair NBS with green catalysts, such as mandelic acid, in aqueous conditions to enhance its environmental profile. organic-chemistry.org

Novel Reagent Systems: Researchers have developed innovative systems like the use of a bromide/bromate couple (NaBr/NaBrO₃) in an acidic aqueous medium, which offers a stable, non-hazardous, and efficient alternative to liquid bromine. rsc.org Another approach involves using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant with HBr. organic-chemistry.org The peroxide-bromide method, which can be modulated by light, has also been extended to create aryl polybromides with high yield and atom economy. nih.gov

These methods represent a significant shift towards more environmentally benign processes for producing functionalized aryl bromides. digitellinc.com

Table 1: Comparison of Traditional vs. Green Bromination Strategies

| Feature | Traditional Method (e.g., Molecular Bromine) | Emerging Green Methods (e.g., Oxidative Bromination) |

|---|---|---|

| Bromine Source | Liquid Br₂ | Bromide Salts (NaBr, HBr) nih.gov |

| Oxidant | Often not required or uses harsh conditions | Air (aerobic), H₂O₂, Oxone® nih.govorganic-chemistry.org |

| Byproducts | Stoichiometric amounts of hazardous waste nih.gov | Water, benign salts |

| Safety Profile | High; involves toxic and corrosive reagents nih.gov | Improved; avoids handling liquid bromine rsc.org |

| Atom Economy | Often low | High nih.gov |

Implementation in Continuous Flow Chemistry Systems

Continuous flow chemistry, particularly using microreactors, is revolutionizing the synthesis of chemical compounds, including aryl bromides. researchgate.net This technology offers significant advantages over traditional batch processing, especially for hazardous reactions like bromination. nih.gov The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters, enhanced heat and mass transfer, and significantly improved safety. nih.govresearchgate.net

For a compound like this compound, flow chemistry enables:

Enhanced Safety and Efficiency: In-situ generation of hazardous reagents like bromine from safer precursors (e.g., NaOCl and HBr) can be directly coupled with the bromination reaction, minimizing risk. nih.gov This method has been used for the polybromination of various aromatic substrates with high conversion and minimal waste. nih.gov

Improved Selectivity: The precise control of residence time and temperature in a flow system allows for higher selectivity, which is crucial when synthesizing poly-substituted compounds like this compound to avoid unwanted isomers or over-bromination. acs.org Studies on the bromination of thiophene (B33073) in microreactors showed significantly higher yields and selectivities compared to batch processes. ingentaconnect.comeurekaselect.com

Rapid Optimization and Scalability: Flow reactors facilitate rapid screening of reaction conditions to find optimal parameters. eurekaselect.com Scaling up production is often more straightforward than with batch reactors, moving from laboratory to industrial scales more efficiently. mdpi.com This technology has been successfully applied to various amination and cross-coupling reactions involving aryl halides. mdpi.comrsc.org

The adoption of flow chemistry for the synthesis and subsequent transformations of this compound is a key step towards safer, more efficient, and scalable chemical manufacturing. researchgate.netresearchgate.net

Design of Next-Generation Catalysts for Highly Selective Transformations

The two bromine atoms on this compound offer multiple sites for subsequent chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. The development of next-generation catalysts is focused on achieving unprecedented levels of selectivity, allowing chemists to functionalize one bromine atom while leaving the other untouched.

Current research in this area includes:

Multimetallic Catalysis: Systems employing two different metal catalysts (e.g., nickel and palladium) can exhibit orthogonal reactivity, enabling selective cross-coupling between two different types of aryl halides, such as an aryl bromide and an aryl triflate. nih.gov This approach could be adapted to selectively react with one of the bromine atoms in a dibromo compound based on subtle electronic differences.

Ligand-Free and Supported Catalysts: To improve the sustainability and cost-effectiveness of cross-coupling reactions, there is a strong push to develop ligand-free palladium catalyst systems or catalysts supported on materials like graphene oxide. rsc.orgresearchgate.net These catalysts have shown high activity for Suzuki and Heck reactions of aryl bromides, often under milder, aqueous conditions. researchgate.netmdpi.com

Catalyst Design for Site-Selectivity: A major goal is the design of catalysts that can distinguish between the C2 and C4 positions of the benzene (B151609) ring. By tuning the steric and electronic properties of the catalyst, such as creating highly bulky dirhodium catalysts, it is possible to direct reactions to the most accessible C-H or C-Br bonds. nih.gov This level of control would allow for programmed, sequential functionalization of this compound, opening up pathways to complex molecular architectures.

These advanced catalytic systems are crucial for unlocking the full synthetic potential of polyhalogenated intermediates.

Table 2: Advanced Catalytic Systems for Aryl Bromide Transformations

| Catalyst Type | Key Feature | Potential Application for this compound |

|---|---|---|

| Multimetallic (e.g., Ni/Pd) | Orthogonal reactivity towards different halides. nih.gov | Stepwise, selective coupling at C2 and C4 positions. |

| Ligand-Free Pd | Cost-effective, simplified reaction conditions. rsc.org | Efficient general cross-coupling reactions. |

| Dirhodium Complexes | High steric hindrance for site-selective C-H functionalization. nih.gov | Precise installation of functional groups at a specific position. |

| Nickel/Photoredox | Utilizes light energy, mild conditions for C-N coupling. rsc.org | Formation of nitrogen-containing derivatives under green conditions. |

Advanced Material Property Tailoring through Structural Diversification

The rigid structure of the benzene ring combined with its multiple reactive sites makes this compound an excellent scaffold for building advanced materials. By selectively replacing the bromine atoms with different functional groups, researchers can precisely tailor the electronic, optical, and physical properties of the resulting materials. nih.gov

Future applications in materials science include:

Conductive Metal-Organic Frameworks (cMOFs): Aryl halides are key building blocks for the organic linkers used in MOFs. acs.org The ability to create precisely functionalized linkers from precursors like this compound allows for the molecular engineering of cMOFs with tailored conductivity, porosity, and sensing capabilities. acs.org

Organic Electronics: Poly-phenylene structures, often synthesized via cross-coupling of aryl halides, are fundamental to organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern and the presence of the solubilizing tert-butoxy (B1229062) group on the precursor can influence the packing, solubility, and electronic properties of the final polymer or oligomer.

Functional Polymers: Aryl polybromides serve as reactive building blocks in polymer chemistry. nih.gov The controlled functionalization of this compound can be used to introduce specific properties, such as flame retardancy or altered refractive indices, into advanced polymer systems.

The ability to diversify the structure of this compound provides a powerful tool for creating next-generation materials with on-demand properties.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The tert-butyl group, a defining feature of this compound, plays a crucial role in directing the self-assembly of molecules. acs.org

Emerging research directions are focused on:

Steric Hindrance as a Design Element: The bulky tert-butyl group can act as a steric shield or a directional controller in molecular self-assembly. acs.orgacs.org It influences the adsorption geometry of molecules on surfaces and can modify intermolecular interactions, providing a way to rationally design desired supramolecular architectures. acs.org In cyclic peptides, for instance, bulky tert-leucine (structurally similar to a tert-butyl group) was used to control the stacking behavior and formation of nanotubes. acs.org

Halogen Bonding: The bromine atoms on the ring can participate in halogen bonding, a highly directional non-covalent interaction. The interplay between halogen bonds (from the bromine atoms), van der Waals forces (from the tert-butyl group), and π-π stacking (from the benzene ring) can be exploited to construct complex and well-defined 2D and 3D supramolecular ensembles.

Host-Guest Chemistry: The specific shape and electronic profile imparted by the substituents could allow derivatives of this compound to act as hosts for specific guest molecules, leading to applications in sensing, separation, or controlled release systems.

By leveraging these non-covalent interactions, scientists can use this compound and its derivatives as programmable building blocks for the bottom-up construction of functional nanostructures and smart materials.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-1-tert-butoxybenzene, and how can reaction conditions be optimized?

The synthesis typically involves bromination of 1-tert-butoxybenzene derivatives. For example, bromination using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine atoms at the 2- and 4-positions. Optimization requires controlling stoichiometry (e.g., 2 equivalents of Br₂ for di-substitution) and reaction temperature (0–25°C to minimize side reactions). Solvent choice (e.g., dichloromethane or CCl₄) also impacts yield. Post-reaction purification via column chromatography or recrystallization is critical for isolating the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key signals interpreted?

- NMR Spectroscopy :

- ¹H NMR : The tert-butoxy group appears as a singlet at δ ~1.3 ppm (9H, C(CH₃)₃). Aromatic protons (if present) show splitting patterns consistent with substitution (e.g., para-substitution reduces splitting complexity).

- ¹³C NMR : The tert-butoxy carbon resonates at δ ~80–85 ppm, while aromatic carbons adjacent to bromine atoms are deshielded (δ ~120–135 ppm).

- Mass Spectrometry (MS) : A molecular ion peak [M]⁺ confirms the molecular weight (e.g., C₁₀H₁₁Br₂O: ~307.9 g/mol). Fragmentation patterns may include loss of Br (79/81 amu) or the tert-butoxy group (73 amu) .

Advanced Research Questions

Q. How can lithium-halogen exchange reactions be applied to functionalize this compound, and what mechanistic considerations are critical?

Lithium-bromide exchange (e.g., using n-BuLi or t-BuLi at –78°C) selectively replaces bromine atoms with lithium, enabling subsequent electrophilic quenching (e.g., with CO₂, aldehydes, or alkyl halides). The reaction’s regioselectivity depends on steric and electronic factors: the 4-bromo position is typically more reactive due to reduced steric hindrance compared to the 2-position. Mechanistic studies suggest solvent polarity (THF or Et₂O) and temperature control are vital to prevent premature elimination or side reactions .

Q. How should researchers resolve contradictions in spectral data or crystallographic results for derivatives of this compound?

- Spectral Discrepancies : Cross-validate using multiple techniques (e.g., 2D NMR, IR, and X-ray crystallography). For example, ambiguous NOE (Nuclear Overhauser Effect) signals in NMR can be clarified via COSY or HSQC experiments.

- Crystallographic Challenges : Use software like SHELXL for refining structures against high-resolution data. If twinning or disorder occurs (common in bulky tert-butoxy derivatives), employ twin refinement protocols or alternative space groups .

Q. What role does this compound play in drug discovery, and how can its biological activity be systematically evaluated?

This compound serves as a precursor for pharmacologically active molecules. For example:

- Enzyme Inhibition Studies : Modify the bromine positions to create analogs targeting enzymes (e.g., kinases or proteases). Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinities.

- Receptor Interactions : Radiolabeling (e.g., ⁸²Br isotopes) enables tracking receptor binding in vitro. Dose-response curves (IC₅₀ values) and molecular docking simulations can validate mechanistic hypotheses .

Q. How can researchers design experiments to address conflicting reports on the stability of this compound under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 1–14) and monitor degradation via HPLC. Control humidity during storage, as moisture can hydrolyze the tert-butoxy group .

Methodological Considerations

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

- Batch vs. Flow Chemistry : Flow systems improve heat transfer and mixing for exothermic bromination reactions.

- Catalyst Recycling : Use immobilized Lewis acids (e.g., FeBr₃ on silica) to reduce waste.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for bromine substitution or lithium exchange to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF). Software like Gaussian or ORCA is commonly used .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.